molecular formula C10H10N2O2 B11904217 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B11904217
M. Wt: 190.20 g/mol
InChI Key: XPNIIXVVSNWSSZ-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of reactivity and potential biological activity .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(2)12-5-8(10(13)14)4-9(12)11-6/h3-5H,1-2H3,(H,13,14)

InChI Key

XPNIIXVVSNWSSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=CN12)C(=O)O)C

Origin of Product

United States

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